2-(2-fluorophenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is a complex organic compound that features a combination of fluorinated aromatic and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine intermediate, 1-(2,2,2-trifluoroethyl)piperidin-4-one, can be synthesized by reacting piperidine with 1,1,1-trifluoroethanol under controlled conditions.
Coupling with Fluorophenol: The intermediate is then coupled with 2-fluorophenol using a suitable coupling agent, such as a carbodiimide, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: It can be used in studies investigating the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and piperidine moiety can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-trifluoroethyl)piperidin-4-one: A key intermediate in the synthesis of the target compound.
2-fluorophenol: Another fluorinated aromatic compound with similar reactivity.
Uniqueness
2-(2-fluorophenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is unique due to its combination of fluorinated aromatic and piperidine structures, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F4N2O2/c17-13-3-1-2-4-14(13)24-10-15(23)21-9-12-5-7-22(8-6-12)11-16(18,19)20/h1-4,12H,5-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNVOLQTKBOCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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